Phenol, 2,2'-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-
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Overview
Description
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] typically involves the reaction of 2,6-di-tert-butylphenol with isobutyraldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group reacts with the phenolic compound to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenolic derivatives.
Substitution: Halogenated, alkylated, and nitrated phenolic compounds.
Scientific Research Applications
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant activity of Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] is unique due to its specific structural configuration, which imparts enhanced antioxidant properties compared to its analogs. The presence of bulky tert-butyl groups and the ethylidene bridge contribute to its stability and effectiveness as an antioxidant.
Properties
CAS No. |
72672-55-0 |
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Molecular Formula |
C30H46O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
4-butan-2-yl-2-[1-(5-butan-2-yl-3-tert-butyl-2-hydroxyphenyl)ethyl]-6-tert-butylphenol |
InChI |
InChI=1S/C30H46O2/c1-12-18(3)21-14-23(27(31)25(16-21)29(6,7)8)20(5)24-15-22(19(4)13-2)17-26(28(24)32)30(9,10)11/h14-20,31-32H,12-13H2,1-11H3 |
InChI Key |
ZGUBOEMAXMRLON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)C2=C(C(=CC(=C2)C(C)CC)C(C)(C)C)O |
Origin of Product |
United States |
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